molecular formula C20H24N2O6S B4119582 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4119582
M. Wt: 420.5 g/mol
InChI Key: MGBJFLHUKVZJTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide involves multi-step chemical reactions, starting from basic aromatic amines and progressing through various sulfonamide formations. One approach starts with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with 4-methylbenzenesulfonyl chloride in aqueous Na2CO3, followed by reactions with substituted phenylacetamides to yield various sulfonamide derivatives (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectroscopic methods such as IR, 1H-NMR, and CHN analysis. These techniques confirm the presence of benzodioxane and acetamide moieties as well as the sulfonamide linkages crucial for biological activity.

Chemical Reactions and Properties

Chemical reactions involving these compounds include ring cleavage and subsequent functional group transformations, leading to various derivatives with potential biological activities. For example, the cleavage of N-acyl- and N-(acylsulfonyl)histamines with di-tert-butyl dicarbonate in aqueous acetonitrile results in the synthesis of compounds with amino and sulfonamido functionalities (Warshawsky et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group analysis, are crucial for predicting the compound's interactions with biological targets. The acidity constants (pKa) of related acetamide derivatives, for example, were determined via UV spectroscopic studies, indicating the compounds' protonation states under physiological conditions (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-3-14(2)22-29(24,25)17-7-5-16(6-8-17)26-12-20(23)21-11-15-4-9-18-19(10-15)28-13-27-18/h4-10,14,22H,3,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJFLHUKVZJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide

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